molecular formula C15H19Cl2NO3S B2783048 N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 898425-58-6

N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B2783048
CAS No.: 898425-58-6
M. Wt: 364.28
InChI Key: YBDMOGFWQMSOFR-UHFFFAOYSA-N
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Description

N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound belonging to the class of benzamides, which are recognized for their diverse applications in medicinal chemistry and as valuable intermediates in organic synthesis . This compound features a benzamide core structure with 2,5-dichloro substitutions on the benzene ring and a tetrahydro-1,1-dioxido-3-thienyl group, a key structural motif also found in related research compounds . Its molecular formula is C15H19Cl2NO3S. Benzamide derivatives are frequently investigated as building blocks for the synthesis of more complex molecules and as probes to study biological processes and interactions at the molecular level . The presence of the dichloro substitutions and the sulfone-containing thienyl group may contribute to distinct chemical and biological properties, making it a compound of interest for various research applications, including in chemistry and biology . The synthesis of this compound typically involves the conversion of 2,5-dichlorobenzoic acid to an acid chloride intermediate, followed by sequential amide formation reactions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-butyl-2,5-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO3S/c1-2-3-7-18(12-6-8-22(20,21)10-12)15(19)13-9-11(16)4-5-14(13)17/h4-5,9,12H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDMOGFWQMSOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to scale up the production while maintaining quality .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and substituted benzamides .

Scientific Research Applications

N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Benzamide Derivatives

Compound Name Key Substituents Functional Groups Applications
N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide 2,5-dichloro, N-butyl, sulfone ring Amide, sulfone, chloro Potential herbicide/drug
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-methyl, hydroxyl, tert-alkyl Amide, hydroxyl Metal-catalyzed C–H activation
Propachlor (CAS 23950-58-5; ) 3,5-dichloro, N-(1,1-dimethylpropynyl) Amide, chloro, alkynyl Herbicide
3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide () 3,5-dichloro, N-alkynyl Amide, chloro, alkynyl Herbicide/coordination chemistry

Key Observations :

  • Sulfone vs. This may enhance water solubility or target binding .
  • Chlorination Pattern : The 2,5-dichloro configuration in the target differs from the 3,5-dichloro in Propachlor and . Positional effects on bioactivity (e.g., herbicidal potency) could arise due to steric or electronic differences .

Physical and Chemical Properties

  • Solubility : The sulfone group in the target compound improves aqueous solubility relative to Propachlor’s alkynyl group. However, the N-butyl chain may offset this by increasing lipid solubility .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Amide bond formation : React 2,5-dichlorobenzoyl chloride with N-butylamine under Schotten-Baumann conditions (water/acetone, 0–5°C) to form the primary amide intermediate.

Sulfone introduction : Oxidize tetrahydrothiophene-3-amine with hydrogen peroxide (30% v/v) in acetic acid at 60°C to generate the 1,1-dioxidotetrahydrothiophen-3-amine sulfone.

Final coupling : Use a coupling agent like EDC/HOBt in DMF to conjugate the primary amide with the sulfone-modified amine at room temperature for 12–24 hours .
Optimization includes solvent choice (DMF for solubility vs. THF for reduced side reactions), stoichiometric ratios (1:1.2 amine:acyl chloride), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine atoms at 2,5-positions, tetrahydrothiophene sulfone protons at δ 3.1–3.5 ppm) and confirms amide bond formation.
  • X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between benzamide and tetrahydrothiophene rings) using SHELXL refinement .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 402.3).

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility in docking simulations. Strategies include:

Comparative MD simulations : Run molecular dynamics (GROMACS/AMBER) with explicit solvent models (TIP3P water) to assess binding pocket flexibility.

Free-energy perturbation (FEP) : Calculate ΔΔG values for ligand-receptor interactions using Schrödinger Suite to refine affinity predictions.

Experimental validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants, correlating with computational results .

Q. What strategies improve the compound’s pharmacokinetic profile, particularly solubility and metabolic stability?

  • Methodological Answer :
  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl or PEG chains) at the N-butyl chain or tetrahydrothiophene sulfone via post-synthetic modification (e.g., Mitsunobu reaction) .
  • Metabolic stability : Replace labile groups (e.g., methyl groups on tetrahydrothiophene) with fluorine atoms to block CYP450-mediated oxidation. Use liver microsome assays (human/rat) to quantify metabolic half-life improvements .

Q. How should researchers design experiments to analyze conflicting crystallographic data for polymorphic forms of the compound?

  • Methodological Answer :

High-throughput screening : Crystallize the compound in 96-well plates with varied solvents (e.g., ethanol, acetonitrile) and temperatures (4°C to 60°C) to identify polymorphs.

SC-XRD vs. PXRD : Compare single-crystal (SC-XRD, using SHELXL) and powder X-ray diffraction (PXRD) patterns to distinguish between true polymorphism and disordered packing.

Thermal analysis : Perform DSC (differential scanning calorimetry) to detect melting point variations (ΔTm >5°C indicates distinct polymorphs) .

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